Long-Term Symptom Improvement: Fexapotide vs. Placebo in Phase 3 Trials
In pooled long-term follow-up of 995 BPH patients from two double-blind, placebo-controlled Phase 3 trials (NX02-0017 and NX02-0018) with a median follow-up of 3.67 years, patients receiving a single 2.5 mg intraprostatic injection of fexapotide triflutate (FT) exhibited a median IPSS improvement of -5.2 points from baseline, compared to -3.0 points for placebo (p < 0.0001) [1]. A separate analysis of these same Phase 3 extension studies reported a mean AUA Symptom Score improvement of 7.1 points in first-line FT-treated subjects at a median duration of 3.5 years post-injection (p < 0.025 vs. placebo) [2].
| Evidence Dimension | Change in International Prostate Symptom Score (IPSS) / AUA Symptom Score from baseline |
|---|---|
| Target Compound Data | Median IPSS improvement -5.2 points; Mean AUA improvement 7.1 points (first-line subjects) |
| Comparator Or Baseline | Placebo (saline injection): Median IPSS improvement -3.0 points |
| Quantified Difference | Median IPSS: -2.2 points greater improvement with FT (p < 0.0001); Mean AUA: 7.1 points vs. placebo (p < 0.025) |
| Conditions | 995 BPH patients (baseline IPSS ≥15, mean 23.4); single 2.5 mg transrectal intraprostatic injection; long-term follow-up median 3.67 years (range 2-6.75 years) |
Why This Matters
This direct placebo-controlled evidence quantifies the durable symptomatic benefit of a single procedural intervention versus a sham procedure, establishing a benchmark for long-term efficacy that oral daily medications cannot replicate with a single dose.
- [1] Shore N, Tutrone R, Efros M, et al. Fexapotide triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement. World J Urol. 2018 May;36(5):801-809. doi: 10.1007/s00345-018-2185-y. PMID: 29380128. View Source
- [2] Nymox Pharmaceutical Corporation. Nymox Pivotal Phase 3 NX-1207 BPH Extension Trial Successfully Meets Primary Endpoint. FierceBiotech. July 27, 2015. View Source
